
(S)-3-((R)-1-(4-Bromophenyl)ethyl)-3-methylpyrrolidine-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-3-(®-1-(4-Bromophenyl)ethyl)-3-methylpyrrolidine-2,5-dione is a chiral compound with a complex structure that includes a bromophenyl group and a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-(®-1-(4-Bromophenyl)ethyl)-3-methylpyrrolidine-2,5-dione typically involves the following steps:
Formation of the Bromophenyl Intermediate: The starting material, 4-bromobenzaldehyde, undergoes a reaction with an appropriate chiral auxiliary to introduce the chiral center.
Cyclization: The intermediate is then subjected to cyclization conditions to form the pyrrolidine ring.
Final Functionalization:
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
(S)-3-(®-1-(4-Bromophenyl)ethyl)-3-methylpyrrolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the bromophenyl group.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or carboxylic acid, while substitution can introduce various functional groups like methoxy or nitro groups.
Scientific Research Applications
(S)-3-(®-1-(4-Bromophenyl)ethyl)-3-methylpyrrolidine-2,5-dione has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties.
Biological Studies: Researchers investigate its interactions with biological molecules to understand its potential therapeutic effects.
Mechanism of Action
The mechanism of action of (S)-3-(®-1-(4-Bromophenyl)ethyl)-3-methylpyrrolidine-2,5-dione involves its interaction with specific molecular targets. The bromophenyl group may interact with hydrophobic pockets in proteins, while the pyrrolidine ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
®-3-((S)-1-(4-Bromophenyl)ethyl)-3-methylpyrrolidine-2,5-dione: The enantiomer of the compound with similar properties but different biological activity.
4-Bromophenylacetic acid: A simpler compound with a bromophenyl group but lacking the pyrrolidine ring.
3-Methylpyrrolidine-2,5-dione: A compound with a similar pyrrolidine ring structure but without the bromophenyl group.
Uniqueness
(S)-3-(®-1-(4-Bromophenyl)ethyl)-3-methylpyrrolidine-2,5-dione is unique due to its chiral centers and the combination of the bromophenyl group with the pyrrolidine ring. This unique structure imparts specific chemical and biological properties that are not found in simpler or non-chiral analogs.
Properties
Molecular Formula |
C13H14BrNO2 |
|---|---|
Molecular Weight |
296.16 g/mol |
IUPAC Name |
(3S)-3-[(1R)-1-(4-bromophenyl)ethyl]-3-methylpyrrolidine-2,5-dione |
InChI |
InChI=1S/C13H14BrNO2/c1-8(9-3-5-10(14)6-4-9)13(2)7-11(16)15-12(13)17/h3-6,8H,7H2,1-2H3,(H,15,16,17)/t8-,13+/m1/s1 |
InChI Key |
FEYIZFNTEZLHCA-OQPBUACISA-N |
Isomeric SMILES |
C[C@H](C1=CC=C(C=C1)Br)[C@@]2(CC(=O)NC2=O)C |
Canonical SMILES |
CC(C1=CC=C(C=C1)Br)C2(CC(=O)NC2=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


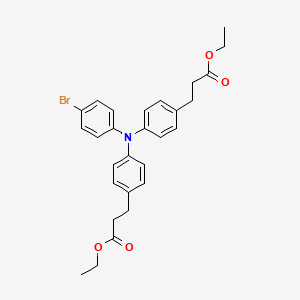
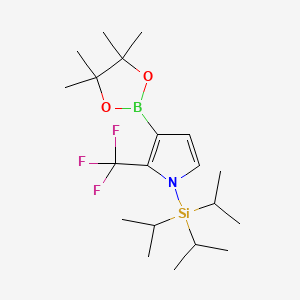
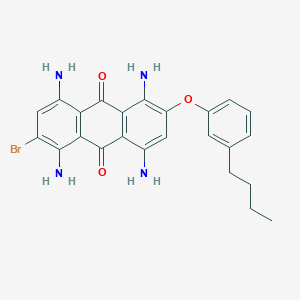
![N-[(2R,3S)-1,3-dihydroxyoctadecan-2-yl]octadecanamide](/img/structure/B13144713.png)
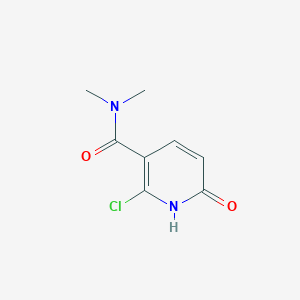

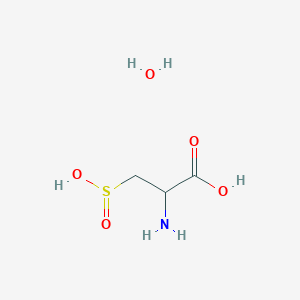
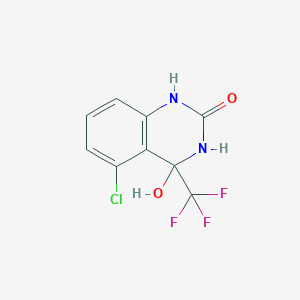
![3,6-Dimethyl-2H-[1,2'-bipyridine]-2-thione](/img/structure/B13144743.png)
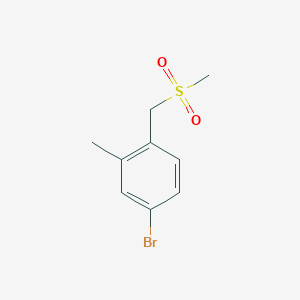
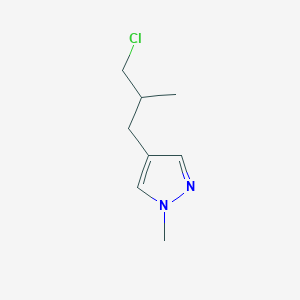
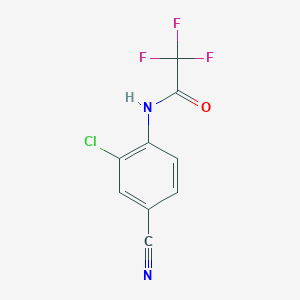
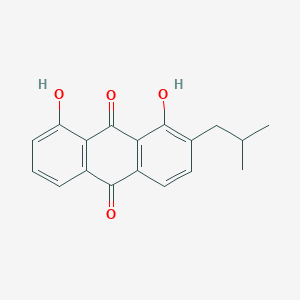
![Propanoicacid,3-oxo-3-[(2-phenylethyl)amino]-,ethylester](/img/structure/B13144774.png)
